5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines the structural features of benzofuran and thiadiazole. Benzofuran is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Thiadiazole, on the other hand, is recognized for its potential in medicinal chemistry due to its diverse pharmacological activities . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in scientific research.
Mechanism of Action
Mode of Action:
The mode of action involves the compound interacting with its cellular targets. While exact details are lacking, we can speculate based on related benzofuran compounds. Benzofurans are known to exhibit diverse pharmacological properties, including anti-tumor, antibacterial, antioxidant, and antiviral activities . The 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine likely follows a similar pattern.
Action Environment:
Environmental factors (pH, temperature, etc.) influence drug efficacy and stability. For example, pH affects solubility and absorption. Stability under different conditions determines shelf life and storage requirements.
Biochemical Analysis
Biochemical Properties
5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream biological processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s biological activity and its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, this compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, this compound may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzofuran with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential as an anti-inflammatory and antioxidant agent is being explored in preclinical studies.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1-benzofuran-2-yl derivatives: These compounds share the benzofuran moiety and exhibit similar antimicrobial and antioxidant activities.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: These derivatives have shown significant anticancer activity.
5-Chlorobenzofuran-2-carboxamides: These compounds are known for their apoptotic anticancer properties.
Uniqueness
5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both benzofuran and thiadiazole moieties in a single molecule. This combination enhances its biological activity and broadens its range of applications compared to similar compounds that contain only one of these moieties.
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSXZOOSYNFWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455436 | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70057-85-1 | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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